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molecular formula C7H7NO3 B1294729 2-Methyl-5-nitrophenol CAS No. 5428-54-6

2-Methyl-5-nitrophenol

Cat. No. B1294729
M. Wt: 153.14 g/mol
InChI Key: UMFDLIXUUJMPSI-UHFFFAOYSA-N
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Patent
US06362336B1

Procedure details

To a mixture of 2-methyl-5-nitrophenol (2.5 g, 16.3 mmol) and 1M aqueous sodium hydroxide (24.5 ml) was added at ambient temperature acetic anhydride (1.9 ml, 20.3 mmol). The mixture was stirred for 40 minutes, the solid was filtered off and the filtrate extracted with ethyl acetate. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried (MgSO4) and evaporated to yield 2-acetoxy-4-nitrotoluene (3.1 g, 100%). A mixture of this material (3.1 g, 15.9 mmol) and 10% palladium-on-charcoal catalyst (0.12 g) in ethyl acetate (50 ml) was stirred at ambient temperature under an atmosphere of hydrogen for 2 hours. The catalyst was filtered off and the filtrate evaporated to give 3-acetoxy-4-methylaniline (2.45 g, 94%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].[OH-].[Na+].[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[C:14]([O:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[CH3:1])(=[O:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
24.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with ethyl acetate
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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